molecular formula C21H30O4 B1150628 Triptonodiol CAS No. 117456-87-8

Triptonodiol

Cat. No. B1150628
CAS RN: 117456-87-8
M. Wt: 346.5 g/mol
InChI Key:
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Description

Triptonodiol is a diterpenoid extracted from Tripterygium wilfordii, a traditional Chinese herb . It has been found to inhibit the migration and invasion of non-small-cell lung cancer (NSCLC) and inhibit cytoskeletal remodeling . It is considered a promising anti-tumor compound .


Synthesis Analysis

The synthesis of Triptonodiol involves network pharmacology, molecular docking, and protein validation . It acts on glycogen synthase kinase 3 beta (GSK3B), protein kinase C (PKC), p21-activated kinase (PAK), and other processes .


Molecular Structure Analysis

Triptonodiol is an aromatic abietane diterpenoid compound . Its molecular formula is C21H30O4 .


Chemical Reactions Analysis

Triptonodiol may regulate cell proliferation, drug resistance, metastasis, anti-apoptosis, etc., by acting on various processes . It has good binding activity to the target protein GSK .


Physical And Chemical Properties Analysis

Triptonodiol has a molecular weight of 346.46 g/mol . It is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Non-Small-Cell Lung Cancer Treatment

Triptonodiol has shown promise as an antitumor drug candidate for non-small-cell lung cancer (NSCLC). It may regulate cell proliferation, drug resistance, metastasis, and anti-apoptosis by acting on various targets such as glycogen synthase kinase 3 beta (GSK3B), protein kinase C (PKC), and p21-activated kinase (PAK). These effects are associated with pathways like tumor signaling, ErbB signaling, and protein phosphorylation .

Inhibition of Cancer Cell Migration and Invasion

Studies have demonstrated that Triptonodiol extracted from Tripterygium wilfordii inhibits the migration and invasion of NSCLC cells. It affects cytoskeletal remodeling, which is crucial for the motility of cancer cells, thereby reducing the aggressive phenotype of NSCLC .

Autophagy Induction in Cancer Cells

Triptonodiol induces complete autophagic flux in NSCLC cells. Autophagy, a cellular degradation process, is often dysregulated in cancer and can be a target for cancer therapy. By inducing autophagy, Triptonodiol may contribute to the death of cancer cells .

Molecular Docking and Target Identification

Molecular docking studies have identified that Triptonodiol has good binding activity to GSK3B, a target protein associated with NSCLC. This suggests that Triptonodiol could be developed as a potential GSK inhibitor, providing a new approach for NSCLC treatment .

Network Pharmacology Approaches

Network pharmacology-based investigations of Triptonodiol have helped in identifying potential targets and mechanisms of action against NSCLC. This holistic approach can accelerate the drug discovery process and optimize therapeutic strategies .

Potential in Chemotherapy

As an antitumor agent, Triptonodiol holds potential to be integrated into chemotherapy regimens for lung cancer. Its ability to regulate various cancer-related processes could enhance the efficacy of existing chemotherapy treatments .

Gene Ontology (GO) and Pathway Enrichment Analysis

GO analysis and KEGG pathway enrichment analysis have been utilized to understand the biological processes, cellular components, and molecular functions influenced by Triptonodiol. These analyses provide insights into the comprehensive biological impact of Triptonodiol on cancer cells .

Protein–Protein Interaction (PPI) Network Analysis

PPI network topology analysis of Triptonodiol’s targets offers a deeper understanding of the complex interactions between proteins involved in NSCLC. This can reveal new therapeutic targets and help in designing combination therapies .

Mechanism of Action

Safety and Hazards

Triptonodiol should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Triptonodiol is a very promising antitumor drug candidate . Further studies are underway to explore its mechanism for lung cancer treatment . It is identified as a potential GSK inhibitor .

properties

IUPAC Name

(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRBHDJWRPUKMD-TYCQWZJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptonodiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the potential mechanism of action for Triptonodiol in combating cancer?

A1: While the exact mechanism remains under investigation, research suggests that Triptonodiol might inhibit the aggressive spread of Non-Small-Cell Lung Cancer (NSCLC) by interfering with the cellular process of "cytoskeletal remodeling" []. Essentially, the compound appears to disrupt the organization of structural components within cancer cells, hindering their ability to move and invade surrounding tissues. This is supported by observations of reduced actin aggregation and altered pseudopod morphology in treated cells. Additionally, Triptonodiol has been linked to increased autophagic flux in NSCLC [], a process that cells use for self-degradation and recycling of unnecessary or dysfunctional components, suggesting another potential avenue for its anti-tumor activity.

Q2: What is the structural classification of Triptonodiol and what are its sources?

A2: Triptonodiol belongs to the abietane-type diterpenoid family of natural products [, ]. These compounds are characterized by a specific carbon skeleton derived from abietic acid, a diterpene resin acid found in coniferous trees. Triptonodiol, specifically, has been isolated from the roots of Tripterygium wilfordii Hook. f. [], a plant with a long history of medicinal use in traditional Chinese medicine.

Q3: What are the limitations of the current research on Triptonodiol and what are potential future research directions?

A3: Currently, most studies investigating Triptonodiol's anti-cancer potential are pre-clinical and performed in vitro using cell lines. Although these studies provide valuable insights [], further research, particularly in vivo studies using animal models, is necessary to validate these findings and assess the compound's efficacy in a more complex biological context. Future studies should also focus on elucidating the detailed molecular mechanisms by which Triptonodiol exerts its effects, including its precise interactions with cellular targets and signaling pathways. Additionally, investigating the pharmacokinetic properties of Triptonodiol, such as absorption, distribution, metabolism, and excretion, will be crucial for translating these findings into potential therapeutic applications.

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